Fmoc-DL-Ala-OH
Overview
Description
Fmoc-DL-Ala-OH: fluorenylmethyloxycarbonyl-DL-alanine , is a derivative of alanine used primarily in peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions .
Mechanism of Action
Target of Action
As a fmoc protected alanine derivative, it is primarily used in the synthesis of peptides .
Mode of Action
Fmoc-DL-Ala-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids, which are the building blocks of proteins. The Fmoc group serves as a protective group that prevents unwanted side reactions during the synthesis process .
Biochemical Pathways
This compound is involved in the synthesis of peptides, which are integral components of various biochemical pathways. For instance, it has been used as a building block in the preparation of triazolopeptides and azapeptides . These peptides can then participate in numerous biological processes, including signal transduction, immune response, and cellular function regulation .
Pharmacokinetics
It’s known that deuterium labeled dl-alanine-2-n-fmoc, a variant of this compound, has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in peptide synthesis. By facilitating the formation of peptides, this compound contributes to the production of proteins that are essential for various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect the quality of perovskite films in solar cells. A study found that 1.5 mg/mL was the optimal passivation concentration for perovskite films .
Biochemical Analysis
Biochemical Properties
Fmoc-DL-Ala-OH participates in various biochemical reactions, particularly in the formation of peptides. It acts as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of a carbamate .
Cellular Effects
In the context of cellular effects, this compound has been found to influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group for amines in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This rapid removal allows for the efficient synthesis of peptides in a controlled manner.
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and is later removed by base to reveal the amine group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-DL-Ala-OH can be synthesized by reacting alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate, which reacts with alanine to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-DL-Ala-OH primarily undergoes deprotection reactions where the fluorenylmethyloxycarbonyl group is removed. This is typically achieved using a base such as piperidine . The compound can also participate in coupling reactions to form peptide bonds .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include peptides where this compound serves as a building block .
Scientific Research Applications
Chemistry: Fmoc-DL-Ala-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays .
Medicine: The compound is used in the development of peptide-based drugs and vaccines. It helps in the synthesis of peptides that can mimic protein structures and functions .
Industry: this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
Comparison with Similar Compounds
Fmoc-L-Ala-OH: Similar to Fmoc-DL-Ala-OH but uses L-alanine instead of DL-alanine.
Fmoc-β-Ala-OH: A derivative of β-alanine used in peptide synthesis.
Fmoc-3-cyclopentyl-DL-Ala-OH: A derivative with a cyclopentyl group, used for specialized peptide synthesis.
Uniqueness: this compound is unique due to its use of DL-alanine, which provides a racemic mixture of alanine. This can be advantageous in certain synthetic applications where a mixture of stereoisomers is desired .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275950, DTXSID70865784 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_39542 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-39-3, 35661-38-2 | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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